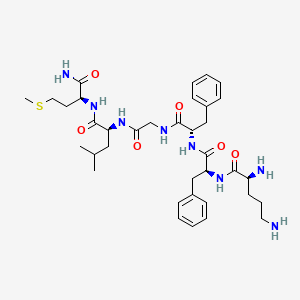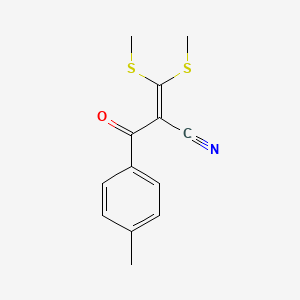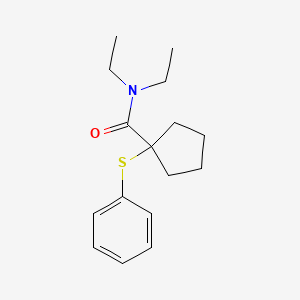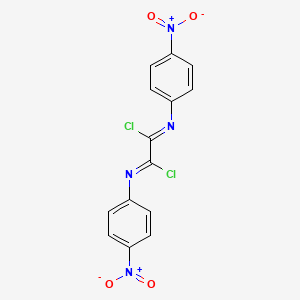
Substance P (6-11), orn(6)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (6-11), orn(6)- is a synthetic fragment of the neuropeptide Substance P. It is a hexapeptideamide that targets the neurokinin 1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects . This compound is of significant interest in pharmacology and neuroscience due to its role in modulating pain and inflammatory responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), orn(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Substance P (6-11), orn(6)- are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly employed.
化学反応の分析
Types of Reactions
Substance P (6-11), orn(6)- can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
Substance P (6-11), orn(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and neurotransmission.
Medicine: Explored for its potential in pain management and anti-inflammatory therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Substance P (6-11), orn(6)- exerts its effects primarily through the neurokinin 1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways, including the c-jun-N-terminal kinase (JNK) pathway. This activation leads to various cellular responses such as motoneuron depolarization, hypotensive effects, and modulation of pain and inflammation .
類似化合物との比較
Similar Compounds
Substance P: The full-length neuropeptide from which Substance P (6-11), orn(6)- is derived.
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: A related peptide with distinct receptor affinities and physiological effects.
Uniqueness
Substance P (6-11), orn(6)- is unique due to its specific sequence and modifications, which confer distinct receptor binding properties and physiological effects. Unlike the full-length Substance P, this fragment selectively targets the neurokinin 1 receptor, making it a valuable tool for studying receptor-specific actions and developing targeted therapies .
特性
CAS番号 |
102979-72-6 |
|---|---|
分子式 |
C36H54N8O6S |
分子量 |
726.9 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
HPOCYHUDQWANBX-IIZANFQQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)




![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)


![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)


![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)

